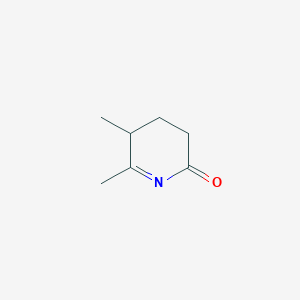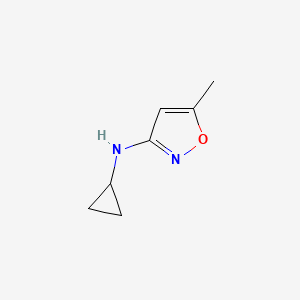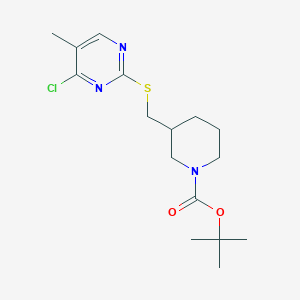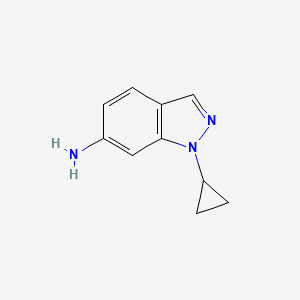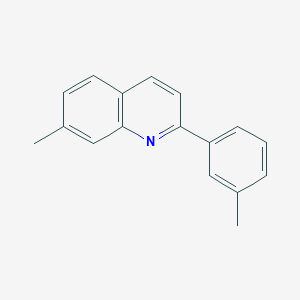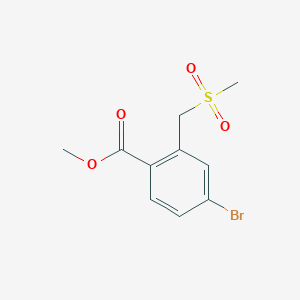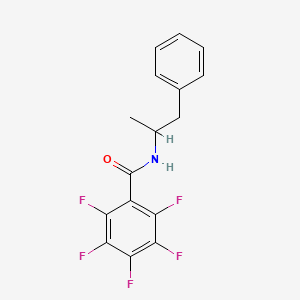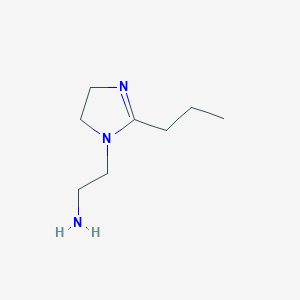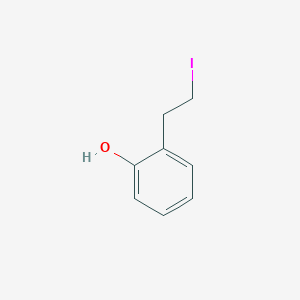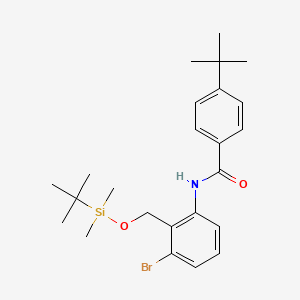
2-((4-(3-(Cyclohexylamino)-2-hydroxypropoxy)phenyl)amino)-2,4,6-cycloheptatrien-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[[4-[3-(Cyclohexylamino)-2-hydroxypropoxy]phenyl]amino]-2,4,6-cycloheptatrien-1-one is a complex organic compound with a unique structure that includes a cyclohexylamino group, a hydroxypropoxy group, and a cycloheptatrienone core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[4-[3-(Cyclohexylamino)-2-hydroxypropoxy]phenyl]amino]-2,4,6-cycloheptatrien-1-one typically involves multiple steps. One common method includes the reaction of cyclohexylamine with an appropriate epoxide to form the hydroxypropoxy intermediate. This intermediate is then reacted with a phenylamine derivative under controlled conditions to form the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automated systems to monitor and control the reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions
2-[[4-[3-(Cyclohexylamino)-2-hydroxypropoxy]phenyl]amino]-2,4,6-cycloheptatrien-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
2-[[4-[3-(Cyclohexylamino)-2-hydroxypropoxy]phenyl]amino]-2,4,6-cycloheptatrien-1-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-[[4-[3-(Cyclohexylamino)-2-hydroxypropoxy]phenyl]amino]-2,4,6-cycloheptatrien-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexylamine: A simpler compound with similar amine functionality.
Phenylamine Derivatives: Compounds with similar aromatic amine groups.
Hydroxypropoxy Compounds: Molecules with similar hydroxypropoxy groups.
Uniqueness
2-[[4-[3-(Cyclohexylamino)-2-hydroxypropoxy]phenyl]amino]-2,4,6-cycloheptatrien-1-one is unique due to its combination of functional groups and its cycloheptatrienone core
Propriétés
Numéro CAS |
38768-00-2 |
|---|---|
Formule moléculaire |
C22H28N2O3 |
Poids moléculaire |
368.5 g/mol |
Nom IUPAC |
2-[4-[3-(cyclohexylamino)-2-hydroxypropoxy]anilino]cyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C22H28N2O3/c25-19(15-23-17-7-3-1-4-8-17)16-27-20-13-11-18(12-14-20)24-21-9-5-2-6-10-22(21)26/h2,5-6,9-14,17,19,23,25H,1,3-4,7-8,15-16H2,(H,24,26) |
Clé InChI |
QNNIQNWQWDFNSF-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)NCC(COC2=CC=C(C=C2)NC3=CC=CC=CC3=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5H-[1,3,5]Triazepino[3,2-a]benzimidazole](/img/structure/B13966638.png)
